molecular formula C22H25NO4 B2470939 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid CAS No. 2172138-42-8

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid

Cat. No.: B2470939
CAS No.: 2172138-42-8
M. Wt: 367.445
InChI Key: GTQMQBMFEAHYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and modified amino acids, which are essential in the synthesis of complex peptides and proteins .

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid is unique due to its specific structure, which provides distinct steric and electronic properties. These properties influence its reactivity and the stability of the Fmoc group, making it particularly useful in the synthesis of peptides with complex sequences .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQMQBMFEAHYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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